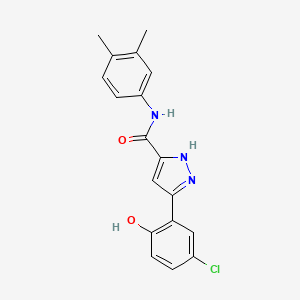
N-cycloheptyl-4-hydroxyquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cycloheptyl-4-hydroxyquinazoline-7-carboxamide is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anti-inflammatory, anticancer, and antibacterial activities .
準備方法
The synthesis of N-cycloheptyl-4-hydroxyquinazoline-7-carboxamide typically involves the reaction of 4-hydroxyquinazoline-7-carboxylic acid with cycloheptylamine under specific conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance efficiency and yield .
化学反応の分析
N-cycloheptyl-4-hydroxyquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or sulfonates Major products formed from these reactions include quinone derivatives, amines, and substituted quinazolines.
科学的研究の応用
N-cycloheptyl-4-hydroxyquinazoline-7-carboxamide has several scientific research applications:
Biology: It serves as a tool compound for studying the biological pathways involving quinazoline derivatives.
Medicine: It has shown potential as an anticancer agent by inhibiting specific enzymes and pathways involved in cancer cell proliferation
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities
作用機序
The mechanism of action of N-cycloheptyl-4-hydroxyquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes like soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), which are involved in inflammation and cancer progression . The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its biological effects .
類似化合物との比較
N-cycloheptyl-4-hydroxyquinazoline-7-carboxamide can be compared with other quinazoline derivatives such as:
4-Hydroxyquinazoline: Known for its anticancer and anti-inflammatory activities.
Quinazolinone derivatives: These compounds have a wide range of biological activities, including antibacterial and antifungal properties.
N-heterocyclic carbenes: Used in the synthesis of various bioactive cyclic compounds. The uniqueness of this compound lies in its specific structure, which allows it to selectively inhibit certain enzymes and pathways, making it a valuable compound for targeted therapeutic applications.
特性
分子式 |
C16H19N3O2 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
N-cycloheptyl-4-oxo-3H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c20-15(19-12-5-3-1-2-4-6-12)11-7-8-13-14(9-11)17-10-18-16(13)21/h7-10,12H,1-6H2,(H,19,20)(H,17,18,21) |
InChIキー |
WEMPAQPBKNMOHU-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-chlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14096790.png)
![2-[2-(4-Methoxyphenyl)ethyl]-5,7-dimethyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096791.png)
![(1S,4R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadeca-10(16),11-diene-3,7-dione](/img/structure/B14096800.png)
![2,7-dimethyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096806.png)

![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14096829.png)
![7,9-dimethyl-3-phenyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14096834.png)
![3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14096835.png)
![3-allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14096839.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14096845.png)
![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[2-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-5-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B14096850.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14096866.png)

